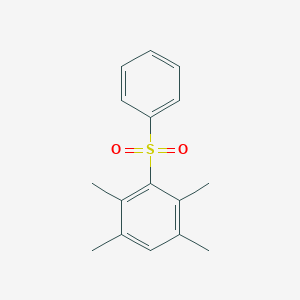

3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene, also known as mesitylene sulfonic acid, is a sulfonic acid derivative of mesitylene. It is a colorless solid that is soluble in water and polar organic solvents. Mesitylene sulfonic acid is widely used in organic synthesis as a strong acid catalyst due to its high acidity and stability.

Mécanisme D'action

Mesitylene sulfonic acid acts as a Brønsted acid catalyst, which means that it donates a proton to the reactant molecule and facilitates the reaction. The sulfonic acid group is highly acidic and can protonate the carbonyl group of an acylating agent, making it more reactive towards the nucleophilic aromatic ring.

Biochemical and Physiological Effects:

Mesitylene sulfonic acid is not known to have any significant biochemical or physiological effects as it is primarily used as a laboratory reagent and catalyst.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene sulfonic acid is its high acidity and stability, which makes it a strong and reliable catalyst for a wide range of organic reactions. It is also readily available and relatively inexpensive. However, 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene sulfonic acid is a strong acid and can cause skin and eye irritation, so proper safety precautions should be taken when handling it.

Orientations Futures

Mesitylene sulfonic acid is a widely used catalyst in organic synthesis, and there are many potential future directions for its application. One area of interest is the development of new synthetic methods using 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene sulfonic acid as a catalyst, particularly in the synthesis of complex natural products and pharmaceuticals. Another area of research is the modification of 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene sulfonic acid to improve its catalytic activity or selectivity for specific reactions. Overall, 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene sulfonic acid is a valuable tool in organic synthesis, and its potential applications are vast and varied.

Méthodes De Synthèse

Mesitylene sulfonic acid can be synthesized by sulfonation of 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene with fuming sulfuric acid or oleum. The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group is introduced onto the 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene ring. The resulting 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene sulfonic acid can be purified by recrystallization or distillation.

Applications De Recherche Scientifique

Mesitylene sulfonic acid is a versatile and widely used catalyst in organic synthesis. It has been used in various reactions such as Friedel-Crafts acylation, alkylation, and cyclization reactions. Mesitylene sulfonic acid has also been used as a catalyst in the synthesis of biologically active compounds such as natural products and pharmaceuticals.

Propriétés

Nom du produit |

3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene |

|---|---|

Formule moléculaire |

C16H18O2S |

Poids moléculaire |

274.4 g/mol |

Nom IUPAC |

3-(benzenesulfonyl)-1,2,4,5-tetramethylbenzene |

InChI |

InChI=1S/C16H18O2S/c1-11-10-12(2)14(4)16(13(11)3)19(17,18)15-8-6-5-7-9-15/h5-10H,1-4H3 |

Clé InChI |

LWLGMMCYSLAPMS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)C2=CC=CC=C2)C)C |

SMILES canonique |

CC1=CC(=C(C(=C1C)S(=O)(=O)C2=CC=CC=C2)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)

![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)

![3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid](/img/structure/B259090.png)

![Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B259091.png)

![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)

![N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B259098.png)

![N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B259101.png)

![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)